molecular formula C8H12ClNO B13691721 O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride

Cat. No.: B13691721
M. Wt: 173.64 g/mol
InChI Key: WKUNQSKCANWPEQ-UHFFFAOYSA-N
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Description

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,4-dimethylphenyl group. This compound is typically found as a white to pale yellow solid and is soluble in water and some organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4-dimethylphenylamine with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The 2,4-dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • O-(2,4-Dichlorophenyl)hydroxylamine Hydrochloride
  • O-(2,4-Dinitrophenyl)hydroxylamine
  • O-(Diphenylphosphinyl)hydroxylamine

Uniqueness

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific chemical and biological properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other hydroxylamine derivatives.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

O-(2,4-dimethylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5H,9H2,1-2H3;1H

InChI Key

WKUNQSKCANWPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)ON)C.Cl

Origin of Product

United States

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